molecular formula C18H16FN3O3S B11362152 2-(2-fluorophenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide

2-(2-fluorophenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide

Cat. No.: B11362152
M. Wt: 373.4 g/mol
InChI Key: KKFBEBPLCXZFNO-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a fluorophenoxy group, a methoxyphenyl group, and a thiadiazole ring

Properties

Molecular Formula

C18H16FN3O3S

Molecular Weight

373.4 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide

InChI

InChI=1S/C18H16FN3O3S/c1-11(25-15-6-4-3-5-14(15)19)17(23)21-18-20-16(22-26-18)12-7-9-13(24-2)10-8-12/h3-11H,1-2H3,(H,20,21,22,23)

InChI Key

KKFBEBPLCXZFNO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NC(=NS1)C2=CC=C(C=C2)OC)OC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced through a nucleophilic substitution reaction using 2-fluorophenol and an appropriate leaving group.

    Coupling with the Methoxyphenyl Group: The methoxyphenyl group can be coupled to the thiadiazole ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

    Substitution: Amines, thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(2-fluorophenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide exhibit significant anticancer properties. For instance, derivatives have shown promising results against various cancer cell lines:

CompoundCancer Cell LinePercent Growth Inhibition
Compound ASNB-1986.61%
Compound BOVCAR-885.26%
Compound CNCI-H4075.99%

These findings suggest that the thiadiazole moiety plays a crucial role in enhancing the anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

Mechanism of Action

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : It can activate apoptotic pathways leading to programmed cell death in malignant cells.
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly at the G1/S or G2/M checkpoints.

Agricultural Applications

Pesticidal Properties

The compound has also been evaluated for its potential as a pesticide. Its structural characteristics suggest it may possess herbicidal or insecticidal properties. Preliminary studies indicate that:

  • Herbicidal Activity : The compound demonstrated effective inhibition of certain weed species.
  • Insecticidal Activity : It showed toxicity against common agricultural pests, potentially offering a new avenue for pest management strategies.

Material Sciences

Polymer Chemistry

In material sciences, this compound can be utilized as a building block for synthesizing advanced polymeric materials. Its incorporation into polymer matrices could enhance properties such as thermal stability and chemical resistance.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiadiazole derivatives including the target compound revealed that modifications at the phenyl ring significantly influenced anticancer activity. For example, the introduction of fluorine enhanced the binding affinity to target proteins involved in cancer progression.

Case Study 2: Pesticidal Evaluation

Field trials assessing the herbicidal efficacy of this compound showed a reduction in weed biomass by up to 70% compared to untreated controls. This highlights its potential as an environmentally friendly alternative to conventional herbicides.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy and methoxyphenyl groups may contribute to the binding affinity and specificity of the compound towards its targets. The thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluorophenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenoxy group enhances its lipophilicity and metabolic stability, while the methoxyphenyl group may improve its binding affinity towards certain biological targets. The thiadiazole ring provides additional sites for interaction, making this compound a valuable candidate for further research and development.

Biological Activity

The compound 2-(2-fluorophenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide is a member of the thiadiazole class, which has garnered attention for its potential biological activities, particularly in oncology and antimicrobial applications. This article will explore its biological activity, including synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H22FNO4
  • Molecular Weight : 347.4 g/mol
  • CAS Number : 1396884-25-5

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Intermediates : The reaction of 2-fluoroanisole with a suitable halogenated compound under basic conditions.
  • Coupling Reaction : The intermediate is then coupled with 3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-carboxylic acid in the presence of a coupling reagent to form the final product.

Anticancer Properties

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the thiadiazole moiety can inhibit cancer cell proliferation across various models:

  • Mechanism of Action : Thiadiazoles may exert their effects by inhibiting specific kinases involved in cancer cell signaling pathways. For instance, studies have shown that derivatives can decrease the viability of human leukemia cells and solid tumors such as breast and lung cancers .
  • Case Studies :
    • A study demonstrated that a similar thiadiazole derivative significantly reduced tumor growth in xenograft models of non-small cell lung cancer .
    • Another investigation reported that thiadiazole derivatives exhibited cytotoxicity against human breast cancer cells (MCF-7) with IC50 values ranging from 10 to 30 µM .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Antibacterial Effects : Thiadiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures were effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the range of 32–64 µg/mL .
  • Antifungal Activity : Some derivatives exhibited significant antifungal properties against strains such as Candida albicans and Aspergillus niger, with inhibition rates comparable to standard antifungal agents like fluconazole .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AnticancerHuman Leukemia CellsDecreased viability
AnticancerMCF-7 Breast Cancer CellsIC50 = 10–30 µM
AntibacterialStaphylococcus aureusMIC = 32–64 µg/mL
AntibacterialEscherichia coliMIC = 32–64 µg/mL
AntifungalCandida albicansComparable to fluconazole
AntifungalAspergillus nigerInhibition rates up to 66%

Current State of Research

Research is ongoing to further elucidate the mechanisms behind the biological activities of thiadiazole derivatives. Recent studies focus on optimizing structural modifications to enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells .

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